molecular formula C7H11N3OS B6168859 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol CAS No. 1344117-51-6

1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol

Cat. No.: B6168859
CAS No.: 1344117-51-6
M. Wt: 185.2
InChI Key:
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Description

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-ol typically involves the reaction of 2-amino-1,3,4-thiadiazole with piperidin-4-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium acetate and a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting glutaminase 1, an enzyme involved in the conversion of glutamine to glutamate. This inhibition disrupts the metabolic pathways essential for the proliferation of cancer cells, particularly in glioblastoma . The molecular targets include the active site of glutaminase 1, and the pathways involved are those related to glutamine metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol is unique due to its specific inhibition of glutaminase 1, making it a promising candidate for targeted cancer therapy. Its structural configuration allows for effective binding to the enzyme’s active site, enhancing its therapeutic potential.

Properties

CAS No.

1344117-51-6

Molecular Formula

C7H11N3OS

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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